molecular formula C18H13NO4 B1420217 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid CAS No. 1181458-42-3

6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid

Cat. No.: B1420217
CAS No.: 1181458-42-3
M. Wt: 307.3 g/mol
InChI Key: STNPNMLROBHPNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Phenoxy Groups: The phenoxy groups can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of a halogenated pyridine derivative with phenol in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the pyridine derivative is treated with carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenoxy groups can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a transition metal catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols, aldehydes, or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The phenoxy groups can enhance its binding affinity to these targets, leading to specific biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methoxyphenoxy)pyridine-3-carboxylic acid: Similar structure but with methoxy groups instead of phenoxy groups.

    6-(4-Chlorophenoxy)pyridine-3-carboxylic acid: Contains chlorophenoxy groups instead of phenoxy groups.

    6-(4-Nitrophenoxy)pyridine-3-carboxylic acid: Contains nitrophenoxy groups instead of phenoxy groups.

Uniqueness

6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid is unique due to the presence of two phenoxy groups, which can significantly influence its chemical and biological properties. These groups can enhance its lipophilicity, binding affinity, and overall stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-18(21)13-6-11-17(19-12-13)23-16-9-7-15(8-10-16)22-14-4-2-1-3-5-14/h1-12H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNPNMLROBHPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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